molecular formula C21H30O3 B139454 6beta-Hydroxyprogesterone CAS No. 604-19-3

6beta-Hydroxyprogesterone

Cat. No. B139454
CAS RN: 604-19-3
M. Wt: 330.5 g/mol
InChI Key: PWCLWZOSAFOXFL-CXICGXRGSA-N
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Description

6beta-Hydroxyprogesterone is a 3-oxo-Delta(4)-steroid that is progesterone in which the hydrogen at the 6beta-position is substituted by a hydroxy group . It is a 20-oxo steroid, a 3-oxo-Delta(4) steroid, and a 6beta-hydroxy steroid .


Synthesis Analysis

The synthesis of 6beta-Hydroxyprogesterone involves the transformation of progesterone into four metabolites. These are 6alpha- and 6beta-hydroxyprogesterone, androstenedione, and testosterone . This process is catalyzed by cytochrome P-450 in the moderate thermophile Bacillus thermoglucosidasius .


Molecular Structure Analysis

The molecular formula of 6beta-Hydroxyprogesterone is C21H30O3 . The IUPAC name is (6R,8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .

Scientific Research Applications

Role in Metabolism and Enzyme Regulation

6beta-Hydroxycortisol (6beta-OHF) is recognized for its role as a marker of drug induction and inhibition in humans and laboratory animals. Its specificity in reflecting drug-metabolizing enzyme activity is significant, making it a valuable tool in pharmacological studies. The factors influencing 6beta-OHF excretion and its variability are crucial for understanding drug interactions and enzyme activities in various biological systems (Galteau & Shamsa, 2003).

Hormonal Regulation and Therapeutic Potential

The hydroxysteroid dehydrogenases, including 17beta-HSDs, are integral in regulating steroid hormones like estrogens and androgens. They are involved in the final steps of steroid biosynthesis and are distributed widely across human tissues. The specific activities and tissue distribution of various 17beta-HSD isoforms suggest a nuanced regulation mechanism of steroid hormones at the tissue level. This has therapeutic implications, as inhibitors of 17beta-HSDs could be used to control the concentration of active hydroxysteroids, offering potential treatments for hormone-sensitive pathologies like breast, ovarian, and endometrium cancers, and conditions like acne and hirsutism (Poirier, 2003).

Role in Pregnancy and Preterm Birth Prevention

Progesterone derivatives, including 17-alpha-hydroxyprogesterone caproate (17P), have been used to prevent recurrent preterm birth. However, their safety and efficacy profiles are complex. While some studies indicate a favorable safety profile comparable to placebos, other research highlights an increased incidence of gestational diabetes mellitus in women receiving 17P for preterm birth prevention. This underscores the need for careful screening and monitoring in specific patient populations (Rebarber et al., 2008), (Sibai et al., 2020).

properties

IUPAC Name

(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCLWZOSAFOXFL-CXICGXRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975802
Record name 6-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Hydroxyprogesterone

CAS RN

604-19-3
Record name 6β-Hydroxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregn-4-ene-3,20-dione, 6-beta-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Braun, M Geier, B Bühler, A Schmid… - Microbial cell …, 2012 - Springer
… symbols, biomass concentration determined as cell dry weight; closed symbol, CYP3A4 expression levels measured as volumetric whole-cell activity of 6beta-hydroxyprogesterone …
Number of citations: 56 link.springer.com
A Yamada, M Yamada, Y Fujita, T Nishigami… - Journal of Biological …, 2001 - Baltimore [etc.]
Number of citations: 0
J Hasugian - 2018 - dupakdosen.usu.ac.id
… emersonii C211-8 were 2beta-hydroxyprogesterone, 6beta-hydroxyprogesterone, 9alpha-hydroxyprogesterone,14alpha-hydroxyprogesterone,16alphaydroxyprogesterone and 21-…
Number of citations: 1 dupakdosen.usu.ac.id

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